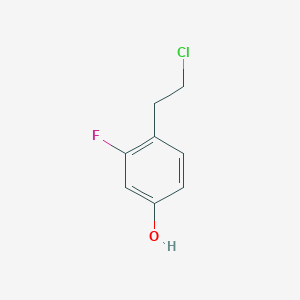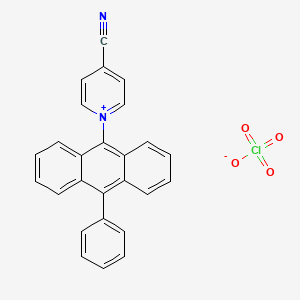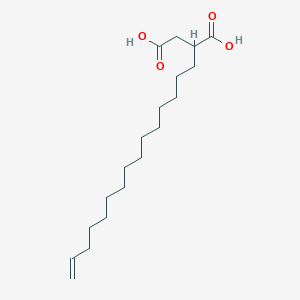![molecular formula C24H17NO B12549102 3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- CAS No. 163672-80-8](/img/structure/B12549102.png)
3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- is an organic compound known for its photochromic properties. This compound is part of the spirooxazine family, which is widely used in molecular electronics due to its ability to change color upon exposure to ultraviolet light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- typically involves the reaction of indoline derivatives with naphthol under specific conditions. One common method includes the condensation of 2-naphthol with indoline derivatives in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at room temperature and monitored for completion .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in molecular electronics and optical recording media.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its therapeutic potential in treating diseases such as Parkinson’s disease.
Industry: Utilized in the production of smart colorants for optical switches, printing materials, and ophthalmic lenses
Mechanism of Action
The mechanism of action of 3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- involves its photochromic properties. Upon exposure to ultraviolet light, the compound undergoes a reversible structural change, leading to a color change. This process involves the breaking and forming of chemical bonds within the molecule, which alters its electronic structure and optical properties .
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]
- 1,3,3-Trimethylindolinonaphthospirooxazine
- 1,3,3-Trimethylspiro[indoline-2,3’-[3H]naphth[2,1-b][1,4]oxazine]
Uniqueness
3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- is unique due to its specific photochromic properties, which make it highly suitable for applications in molecular electronics and optical devices. Its ability to undergo reversible color changes upon exposure to light distinguishes it from other similar compounds .
Properties
CAS No. |
163672-80-8 |
|---|---|
Molecular Formula |
C24H17NO |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3,3-diphenylbenzo[f][1,4]benzoxazine |
InChI |
InChI=1S/C24H17NO/c1-3-10-19(11-4-1)24(20-12-5-2-6-13-20)17-25-23-21-14-8-7-9-18(21)15-16-22(23)26-24/h1-17H |
InChI Key |
HTBSVCHLXISATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=NC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)-](/img/structure/B12549025.png)

![(2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-5-one](/img/structure/B12549039.png)


![Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate](/img/structure/B12549050.png)
![2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B12549051.png)
![2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine](/img/structure/B12549056.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12549059.png)

![N~1~,N~1'~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine}](/img/structure/B12549074.png)


